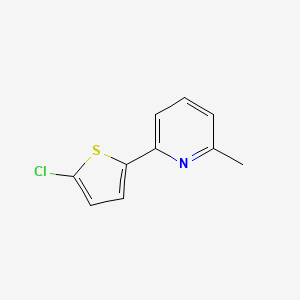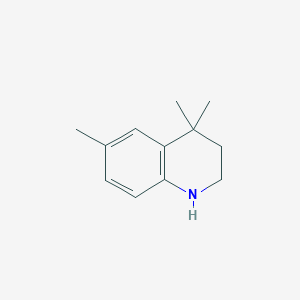
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached. Two of the methyl groups are attached to the same carbon atom (the 4-position), and the third methyl group is attached to the 6-position .Physical And Chemical Properties Analysis
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a liquid under normal conditions .Aplicaciones Científicas De Investigación
Neuroprotective Properties in Parkinson’s Disease
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline, has been found to demonstrate neuroprotective properties in experimental Parkinson’s Disease . The compound enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It was found to significantly decrease oxidative stress in rats with Parkinson’s Disease .
Antioxidant Properties
HTHQ has antioxidant properties that affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .
Anti-Inflammatory Properties
HTHQ alleviates oxidative stress and NF-κB-mediated inflammation in rats with experimental Parkinson’s Disease . The decrease in oxidative stress due to HTHQ led to a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB .
Improvement in Motor Coordination
HTHQ promotes an improvement in motor coordination scores and increases tyrosine hydroxylase levels, whereas histopathological changes in the brain tissue of the experimental animals were attenuated .
Potential Use in Alzheimer’s Disease Therapy
The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Indication of Developmental Toxicity Risk
TMQ derivatives used as ligands can be used as an indicator of the developmental toxicity risk for the corresponding designed hydroxyl derivatives of TMQ .
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .
Mecanismo De Acción
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective properties .
Mode of Action
It’s worth noting that quinoline derivatives, in general, have been suggested to function as powerful antioxidants .
Result of Action
Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes .
Propiedades
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKAHMCUWYYTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696049 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
32640-96-3 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



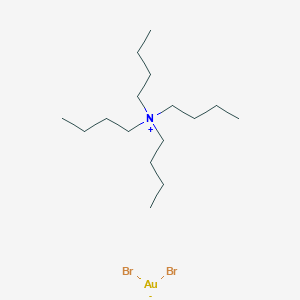
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
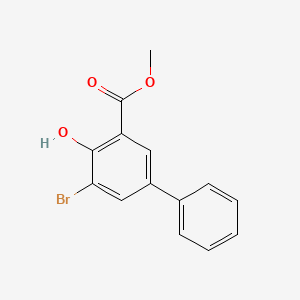
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
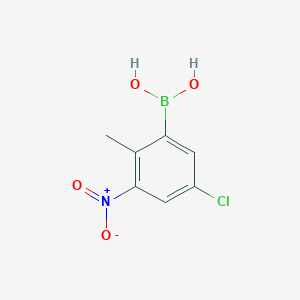

![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)
![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
